AwFwLL-NH2
Description
AwFwLL-NH2 is a synthetic peptide-based inhibitor targeting Growth Hormone Secretagogue Receptor 1 (GHSR), a key receptor involved in appetite regulation and metabolic processes. Structurally, it belongs to a family of modified pentapeptides characterized by a conserved "wFwLL" motif, where "w" denotes D-tryptophan and "F" represents phenylalanine. The N-terminal alanine (A) and C-terminal amidation (-NH2) are critical for its receptor-binding affinity and stability . Preclinical studies highlight its role in modulating ghrelin signaling, making it a candidate for obesity and metabolic disorder therapeutics.
Properties
Molecular Formula |
C46H59N9O6 |
|---|---|
Molecular Weight |
834.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C46H59N9O6/c1-26(2)19-36(41(48)56)51-43(58)37(20-27(3)4)53-46(61)40(23-31-25-50-35-18-12-10-16-33(31)35)55-44(59)38(21-29-13-7-6-8-14-29)54-45(60)39(52-42(57)28(5)47)22-30-24-49-34-17-11-9-15-32(30)34/h6-18,24-28,36-40,49-50H,19-23,47H2,1-5H3,(H2,48,56)(H,51,58)(H,52,57)(H,53,61)(H,54,60)(H,55,59)/t28-,36-,37-,38-,39+,40+/m0/s1 |
InChI Key |
SHJLXMWODYAZLK-JKHVPLMQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)N |
Origin of Product |
United States |
Chemical Reactions Analysis
AwFwLL-NH2 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution Reactions: These involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds by the addition of water. Acidic or basic conditions are often used to facilitate hydrolysis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a new derivative of the original compound.
Scientific Research Applications
AwFwLL-NH2 has several scientific research applications, including:
Chemistry: It is used as a model compound to study various organic reactions and mechanisms.
Biology: It serves as a tool to investigate the role of the growth hormone secretagogue receptor 1 in various biological processes.
Medicine: this compound is explored for its potential therapeutic effects, particularly in conditions related to growth hormone regulation.
Industry: The compound may be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of AwFwLL-NH2 involves its interaction with the growth hormone secretagogue receptor 1 (GHSR). By binding to this receptor, the compound inhibits its activity, which can lead to various downstream effects. The molecular targets and pathways involved include the modulation of growth hormone release and related signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
AwFwLL-NH2 shares structural and functional similarities with other GHSR inhibitors, primarily differing in their N-terminal residues. Below is a systematic comparison based on available biochemical and pharmacological data:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings:
N-Terminal Modifications Dictate Activity: Neutral residues (e.g., alanine in this compound) balance affinity and selectivity, while charged residues (e.g., lysine in KwFwLL-NH2) enhance potency but may compromise specificity . DprwFwLL-NH2’s diaminopropionic acid improves solubility without significant loss of activity, suggesting utility in oral formulations .
Pharmacokinetic Variations :
- KwFwLL-NH2 ’s positive charge correlates with improved CNS penetration, critical for neuroendocrine applications.
- DwFwLL-NH2 ’s aspartic acid introduces instability in acidic environments, limiting its therapeutic applicability .
Selectivity Challenges :
- All analogues exhibit cross-reactivity with related GPCRs (e.g., neurotensin receptors), but this compound and KwFwLL-NH2 show marginally better selectivity profiles .
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